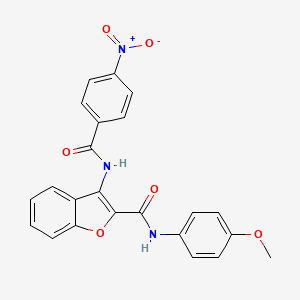
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds known as triazines. This compound exhibits significant potential in various scientific fields, including chemistry, biology, medicine, and industry, due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can be carried out through multiple synthetic pathways. One common method involves the nucleophilic substitution reaction of 4-(dimethylamino)-6-morpholino-1,3,5-triazine with an appropriate acylating agent like 2-(2,5-dioxopyrrolidin-1-yl)acetamide. The reaction typically takes place in the presence of a suitable solvent and a catalyst under controlled temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods: For industrial-scale production, the synthetic process may be adapted to continuous flow techniques, enhancing efficiency and scalability. Additionally, the use of automated reactors and optimized reaction parameters ensures the consistent quality and high yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide undergoes various chemical reactions, such as:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced analogs of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed, introducing new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Suitable nucleophiles or electrophiles, in the presence of catalysts or under specific conditions, facilitate substitution reactions.
Major Products Formed: The major products depend on the type of reaction and the specific reagents used. For instance, oxidation may yield higher oxidation state derivatives, while reduction might produce amines or alcohols.
Applications De Recherche Scientifique
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme functions.
Medicine: It holds potential as a drug precursor or an active pharmaceutical ingredient in the development of new therapeutics.
Industry: It is employed in the manufacture of specialty chemicals and materials with desired properties.
Mécanisme D'action
The mechanism by which N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide exerts its effects involves interaction with molecular targets through specific pathways. The triazine ring allows the compound to act as an electron donor or acceptor, facilitating binding to enzymes or receptors and modulating their activity.
Comparaison Avec Des Composés Similaires
N-(4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)acetamide
N-(4-(morpholino)-6-(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide
Each of these compounds exhibits distinct characteristics, but the combination of functional groups in N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide provides unique advantages in various applications.
Hope this article gives you a good rundown! Anything you would like to explore further about this compound?
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O4/c1-21(2)15-18-11(19-16(20-15)22-5-7-27-8-6-22)9-17-12(24)10-23-13(25)3-4-14(23)26/h3-10H2,1-2H3,(H,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPZLHKWEPSWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2756278.png)

![6-oxo-N-(4-(trifluoromethoxy)benzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2756282.png)
![6-Benzyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2756284.png)
![N-[2-[(1-methylcyclohexyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2756285.png)
![2-Methyl-4-[methyl(pyridin-4-yl)amino]phenol](/img/structure/B2756287.png)
![5-Fluoro-4-[4-(5-methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2756291.png)


![N-[2-(1H-indol-3-yl)ethyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2756296.png)
![methyl 2-[(2-{[(3-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2756297.png)
![1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2756299.png)
![5-cyano-4-(furan-2-yl)-N-(furan-2-ylmethyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B2756300.png)
